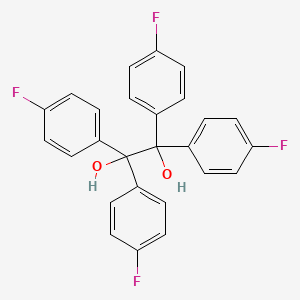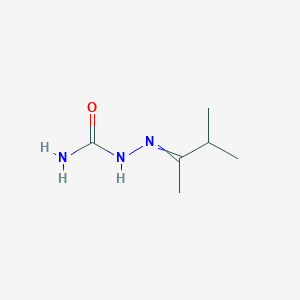
Isopropyl methyl ketone semicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-methylbutan-2-ylideneamino]urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their wide range of applications in various fields, including agriculture, medicine, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-3-methylbutan-2-ylideneamino]urea typically involves the reaction of an appropriate amine with an isocyanate. One common method is the nucleophilic addition of amines to isocyanates, which can be carried out under mild conditions. For example, the reaction of 3-methylbutan-2-amine with an isocyanate in the presence of a suitable catalyst can yield [(E)-3-methylbutan-2-ylideneamino]urea .
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as metal triflates, can enhance the efficiency of the reaction and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-3-methylbutan-2-ylideneamino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
[(E)-3-methylbutan-2-ylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of [(E)-3-methylbutan-2-ylideneamino]urea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
[(E)-3-methylbutan-2-ylideneamino]urea can be compared with other urea derivatives, such as:
Urea: The simplest urea derivative, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but contains sulfur, used in pharmaceuticals and agriculture.
Hydroxyurea: Used in medicine, particularly in the treatment of certain cancers and sickle cell anemia
[(E)-3-methylbutan-2-ylideneamino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
617-67-4 |
|---|---|
Formule moléculaire |
C6H13N3O |
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
(3-methylbutan-2-ylideneamino)urea |
InChI |
InChI=1S/C6H13N3O/c1-4(2)5(3)8-9-6(7)10/h4H,1-3H3,(H3,7,9,10) |
Clé InChI |
ZZDDKDAGFXIWOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NNC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
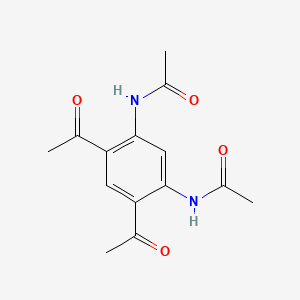
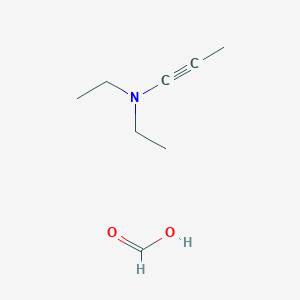
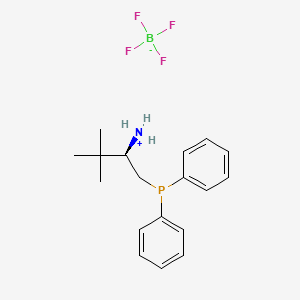
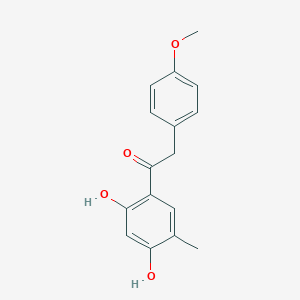
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)
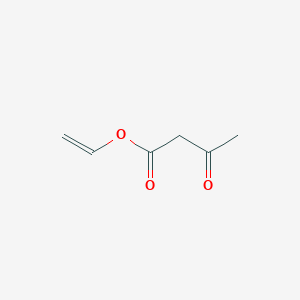

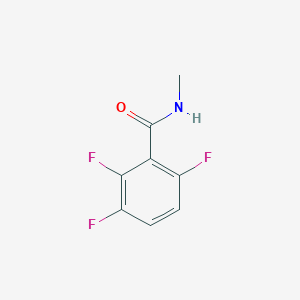
![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![Naphtho[2,3-f]quinoxaline](/img/structure/B14755003.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
